molecular formula C19H18N4O2S B2874036 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide CAS No. 2034469-11-7

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2874036
CAS No.: 2034469-11-7
M. Wt: 366.44
InChI Key: WMMKROUWSHVHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials may include cyclopropyl ketones, pyridazine derivatives, and thiazole compounds. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.

    Amidation Reactions: Introduction of the propanamide group via amidation reactions.

    Thiazole Formation: Synthesis of the thiazole ring through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine ring structures.

    Thiazole Derivatives: Compounds with similar thiazole ring structures.

    Propanamide Derivatives: Compounds with similar propanamide functional groups.

Uniqueness

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is unique due to its combination of cyclopropyl, pyridazine, thiazole, and propanamide moieties. This unique structure may confer specific properties and reactivity that distinguish it from other compounds.

Biological Activity

The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A dihydropyridazine core.
  • A cyclopropyl substituent.
  • A thiazole moiety.

The molecular formula is C17H19N3O2C_{17}H_{19}N_{3}O_{2} with a molecular weight of approximately 299.39 g/mol. Its structural uniqueness may contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this one exhibit various biological activities, such as:

Activity Type Description
AntitumorPotential cytotoxic effects against various cancer cell lines.
AnticonvulsantPossible efficacy in reducing seizure activity in animal models.
Anti-inflammatoryMay modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in key biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes linked to cancer progression or inflammation.
  • Receptor Modulation : It could act on receptors involved in neurotransmission or immune response.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential.

  • Antitumor Activity :
    • A study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often below 5 µg/mL . This suggests that the thiazole component may enhance the antitumor activity of the compound.
  • Anticonvulsant Properties :
    • Research on thiazole-integrated compounds has shown promising anticonvulsant effects in rodent models, indicating potential for developing new treatments for epilepsy .
  • Anti-inflammatory Effects :
    • Compounds containing thiazole rings have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests a possible application for the compound in treating conditions like arthritis or other inflammatory disorders.

Synthesis and Structural Variants

The synthesis of this compound typically involves multiple steps:

  • Formation of the dihydropyridazine core.
  • Introduction of the cyclopropyl group.
  • Coupling with the thiazole derivative.

Variations in the substituents can lead to different biological activities, highlighting the importance of structure-activity relationships (SAR).

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-12(23-17(24)10-9-15(22-23)14-7-8-14)18(25)21-19-20-16(11-26-19)13-5-3-2-4-6-13/h2-6,9-12,14H,7-8H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMKROUWSHVHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.